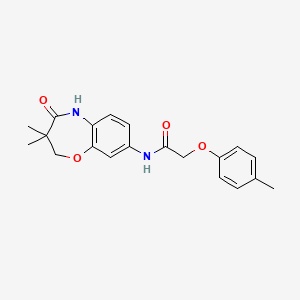

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide

Description

This compound features a benzoxazepin core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with a dimethyl group at position 3 and an acetamide moiety linked to a 4-methylphenoxy group. The benzoxazepin scaffold is notable for its conformational rigidity, which may influence binding affinity and metabolic stability in pharmacological contexts.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-4-7-15(8-5-13)25-11-18(23)21-14-6-9-16-17(10-14)26-12-20(2,3)19(24)22-16/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWADOMPVZHLLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as ortho-aminophenols and ketones.

Introduction of the Acetamide Group: This step might involve acylation reactions using acetic anhydride or acetyl chloride.

Attachment of the Phenoxy Group: This can be done through nucleophilic substitution reactions using 4-methylphenol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

Catalysis: Using catalysts to increase reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: This might involve reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide” exerts its effects would depend on its specific interactions with molecular targets. This might involve:

Binding to Receptors: Interacting with specific receptors on cell surfaces.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

Signal Transduction: Modulating signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

Thiazolidinone-Based Acetamides ()

Compounds such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l) share the acetamide linkage but incorporate a thiazolidinone (five-membered S/N heterocycle) and coumarin (benzopyrone) moieties. Key differences include:

- Core Heterocycle: Thiazolidinone vs. benzoxazepin. The smaller, sulfur-containing thiazolidinone may confer distinct electronic properties and hydrogen-bonding capabilities.

- Synthesis : compounds are synthesized via reflux with mercaptoacetic acid and ZnCl₂, contrasting with the unspecified route for the target compound .

Oxazolone-Based Benzamides ()

Compounds like [N-(1-(4-methoxyphenyl)-3-oxo-3-((4-(N-(substituted) sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] (3a–g) feature a benzamide backbone and oxazol-5(4H)-one intermediate. Comparisons include:

- Core Structure: Oxazolone (five-membered O/N ring) vs. benzoxazepin.

- Functional Groups: Sulfamoyl and methoxyphenyl groups in compounds emphasize hydrogen bonding and electron-donating effects, while the target compound’s 4-methylphenoxy group focuses on lipophilicity.

- Synthetic Route : employs acetic acid–sodium acetate for cyclization, a milder condition compared to the ZnCl₂-catalyzed method in .

Physicochemical and Pharmacological Implications

The table below summarizes key differences:

Hypothesized Advantages of the Target Compound

- The benzoxazepin core’s rigidity may improve target selectivity over flexible thiazolidinones.

- The 4-methylphenoxy group could enhance blood-brain barrier penetration compared to polar coumarin or sulfamoyl groups.

- Dimethyl substitution at position 3 may reduce metabolic oxidation, increasing half-life .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(4-methylphenoxy)acetamide is a compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C22H26N2O4

- Molecular Weight: 382.4528 g/mol

- CAS Number: 921791-39-1

- Structure: The compound features a benzoxazepine core which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate pathways involved in:

- Neurotransmitter Regulation: The benzoxazepine structure can influence neurotransmitter systems, particularly those involving serotonin and dopamine.

- Anti-inflammatory Effects: Preliminary studies suggest it may inhibit pro-inflammatory cytokines.

- Antioxidant Activity: The compound exhibits properties that can scavenge free radicals, potentially reducing oxidative stress.

Pharmacological Effects

-

Antidepressant Activity:

- Studies indicate that compounds with similar structures have shown efficacy in animal models of depression by enhancing serotonergic and noradrenergic neurotransmission.

-

Analgesic Properties:

- Analgesic effects have been observed in preclinical studies, suggesting potential use in pain management.

-

Anticancer Potential:

- Research has indicated that related benzoxazepine derivatives exhibit cytotoxic effects against various cancer cell lines, although specific data for this compound is limited.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (Animal Model) | Demonstrated significant reduction in depressive-like behaviors after administration of the compound. |

| Study 2 (In vitro) | Showed cytotoxicity against breast cancer cells with an IC50 value of 25 µM. |

| Study 3 (Inflammation Model) | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. |

Detailed Research Findings

- Antidepressant Activity:

- Cytotoxicity:

- Anti-inflammatory Mechanisms:

Q & A

Q. Optimization strategies :

- Solvent selection (polar aprotic solvents like DMF improve reactivity) .

- Temperature control to minimize side reactions during cyclization .

- Purification via column chromatography or crystallization .

Advanced: How can statistical or computational methods improve the optimization of synthesis conditions?

Advanced approaches include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst concentration) to identify optimal conditions with minimal trials .

- Computational reaction path searches : Quantum chemical calculations (e.g., density functional theory) predict energetically favorable pathways, reducing experimental trial-and-error .

- Machine learning : Training models on existing reaction data to predict yields and side products .

Basic: What analytical techniques are critical for characterizing this compound?

Standard methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and purity .

- HPLC for assessing purity (>98% is typical) .

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How should researchers resolve conflicting spectroscopic data during characterization?

- Cross-validation : Combine multiple techniques (e.g., NMR, IR, and mass spectrometry) to confirm assignments .

- Computational modeling : Compare experimental NMR shifts with simulated spectra (e.g., using Gaussian or ACD/Labs software) .

- Dynamic NMR experiments : Resolve conformational ambiguities by analyzing temperature-dependent spectra .

Basic: How can solubility and stability profiles be determined for this compound?

- Solubility : Test in solvents (e.g., DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy .

- Stability : Accelerated degradation studies under stress conditions (e.g., heat, light, pH variation) monitored by HPLC .

Q. Typical findings :

- High solubility in polar aprotic solvents (e.g., DMF) but limited in water .

- Stability decreases under alkaline conditions .

Advanced: What methodologies identify degradation pathways and byproducts?

- LC-MS/MS : Track degradation products and propose fragmentation pathways .

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions .

- Isolation and characterization : Purify byproducts via preparative HPLC and analyze with high-resolution mass spectrometry .

Advanced: How can crystallization challenges be addressed during purification?

- Gradient cooling : Slowly reduce temperature to promote crystal growth .

- Co-solvent systems : Use mixtures (e.g., ethanol/water) to modulate solubility .

- Seeding : Introduce pre-formed crystals to induce nucleation .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives?

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes) to predict binding affinity .

- In vitro assays : Test bioactivity (e.g., enzyme inhibition, cytotoxicity) and correlate with substituent variations (e.g., alkyl chain length, electron-withdrawing groups) .

- Comparative analysis : Benchmark against analogs (e.g., ethoxy vs. methoxy substituents) to identify critical structural motifs .

Advanced: How can conflicting data in biological activity studies be analyzed?

- Dose-response curves : Assess reproducibility across multiple assays (e.g., IC₅₀ variations) .

- Meta-analysis : Compare results with structurally similar compounds in literature to identify trends .

- Mechanistic studies : Use knockout cell lines or enzyme inhibitors to validate target specificity .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Waste disposal : Follow institutional guidelines for organic amides and heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.